6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid
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Overview
Description
6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid typically involves multiple steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the attachment of the hexanoic acid chain. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated reagents and palladium-catalyzed coupling reactions.
Attachment of the Hexanoic Acid Chain: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thiazole ring can participate in hydrogen bonding and other interactions. The compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-4-methyl-1,3-thiazole: Shares the thiazole and fluorophenyl groups but lacks the hexanoic acid chain.
4-Methyl-1,3-thiazole-5-carboxylic acid: Contains the thiazole ring and carboxylic acid but lacks the fluorophenyl group.
6-Aminohexanoic acid: Contains the hexanoic acid chain but lacks the thiazole and fluorophenyl groups.
Uniqueness
6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is unique due to its combination of a fluorophenyl group, a thiazole ring, and a hexanoic acid chain. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
Molecular Formula |
C17H19FN2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H19FN2O3S/c1-11-15(16(23)19-10-6-2-3-9-14(21)22)24-17(20-11)12-7-4-5-8-13(12)18/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
BLRMKHJPJGWRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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